YUKA1

描述

YUKA1 是一种有效的细胞可渗透的赖氨酸脱甲基酶 5A (KDM5A) 抑制剂,KDM5A 是一种组蛋白赖氨酸脱甲基酶。 它已显示出在增加人细胞中组蛋白 H3 上三甲基化赖氨酸 4 (H3K4me3) 水平方面的巨大潜力,这与抗癌活性有关 .

准备方法

合成路线和反应条件

YUKA1 是通过一系列涉及形成 3-硫代-1,2,4-三唑核心的化学反应合成的。合成路线通常包括以下步骤:

形成 3-硫代-1,2,4-三唑核心: 这是通过在受控条件下使适当的硫代氨基脲衍生物与肼衍生物反应来实现的。

工业生产方法

This compound 的工业生产涉及扩大实验室合成工艺。这包括优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。 该过程还包括严格的质量控制措施,以确保一致性和安全性 .

化学反应分析

反应类型

由于 YUKA1 结构中存在反应性官能团,因此它主要进行取代反应。 它也可以在特定条件下参与氧化和还原反应 .

常见试剂和条件

取代反应: 常见的试剂包括卤化剂和亲核试剂。条件通常涉及中等温度和惰性气氛。

氧化反应: 在受控条件下使用过氧化氢或高锰酸钾等氧化剂。

还原反应: 使用硼氢化钠或氢化铝锂等还原剂.

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以产生 this compound 的各种取代衍生物,而氧化和还原反应可以改变分子上存在的官能团 .

科学研究应用

Scientific Research Applications

YUKA1 has several applications in scientific research:

- Cancer Biology : It is primarily studied for its anti-cancer properties. Research has demonstrated that this compound effectively reduces the proliferation of cancer cells dependent on KDM5A activity. For instance, in HeLa cervical cancer cells, treatment with this compound resulted in a significant decrease in cell proliferation and colony formation compared to controls .

- Epigenetics : As a tool compound, this compound is used to investigate the role of KDM5A in epigenetic regulation and its implications in various biological processes. Its specificity allows researchers to delineate the functions of KDM5A from other lysine demethylases.

- Drug Resistance Studies : this compound has been employed in studies examining resistance mechanisms in cancer therapies. In experiments with HER2+ breast cancer cells treated with trastuzumab, this compound reduced the emergence of resistant colonies, highlighting its potential to enhance the efficacy of existing treatments .

Case Study 1: HeLa Cell Line

In a study involving HeLa cells, treatment with this compound led to:

- Increase in H3K4me3 Levels : A dose-dependent increase was observed after 48 hours of treatment.

- Reduction in Proliferation : Proliferation was reduced to less than half compared to DMSO-treated controls after three days.

- Colony Formation : A significant decrease in colony formation was noted over two weeks .

Case Study 2: MCF7 Cell Line

In contrast, MCF7 breast cancer cells exhibited:

- Limited Response : While H3K4me3 levels increased slightly, there was no significant reduction in proliferation or colony formation compared to controls.

- Differential Sensitivity : The contrasting results between HeLa and MCF7 cells underscore the importance of cellular context when evaluating the efficacy of KDM5A inhibitors like this compound .

作用机制

YUKA1 通过特异性抑制赖氨酸脱甲基酶 5A 来发挥其作用。该酶负责从组蛋白 H3 上的赖氨酸 4 中去除甲基。 通过抑制该酶,this compound 增加了组蛋白 H3 上三甲基化赖氨酸 4 的水平,导致基因表达发生改变,从而抑制癌细胞增殖和耐药性 .

相似化合物的比较

与其他类似化合物相比,YUKA1 对赖氨酸脱甲基酶 5A 具有很高的特异性。 它对其他赖氨酸脱甲基酶(如赖氨酸脱甲基酶 5B、赖氨酸脱甲基酶 6A 和赖氨酸脱甲基酶 6B)的活性很低 . 类似的化合物包括:

CPI-455: 另一种赖氨酸脱甲基酶抑制剂,对多种脱甲基酶具有更广泛的活性.

JIB-04: 赖氨酸脱甲基酶的泛抑制剂,与 this compound 相比特异性较低.

GSK-J4: 赖氨酸脱甲基酶 6A 和赖氨酸脱甲基酶 6B 的抑制剂,与 this compound 相比显示出不同的特异性.

This compound 对赖氨酸脱甲基酶 5A 的独特特异性使其成为研究该酶在各种生物过程和疾病中的特定作用的宝贵工具 .

生物活性

YUKA1 is a selective inhibitor of the lysine demethylase KDM5A, which plays a significant role in various biological processes, particularly in cancer biology. This compound has garnered attention due to its potential therapeutic applications in targeting cancer cell proliferation and drug resistance mechanisms.

This compound functions primarily by inhibiting the demethylase activity of KDM5A, leading to an increase in trimethylation of histone H3 at lysine 4 (H3K4me3) levels. This modification is associated with active transcription and is crucial for regulating gene expression involved in cell proliferation and differentiation.

Selectivity and Specificity

This compound demonstrates high selectivity for KDM5A over its close homolog KDM5B and other related demethylases such as KDM6A and KDM6B. In vitro studies have shown that this compound does not inhibit these closely related enzymes at concentrations up to 50 μM, indicating its potential as a targeted therapeutic agent for cancers driven by KDM5A activity .

In Vitro Studies

This compound has been tested on various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The following observations were made:

- HeLa Cells : Treatment with this compound resulted in a dose-dependent increase in global H3K4me3 levels after 48 hours. Proliferation was significantly reduced, with colony formation assays showing fewer colonies compared to DMSO-treated controls .

- MCF7 Cells : In contrast, MCF7 cells exhibited minimal response to this compound treatment, with no significant changes in H3K4 methylation or proliferation observed. This differential response highlights the context-dependent effects of KDM5A inhibition .

- ZR-75-1 Cells : In breast cancer cells with amplified KDM5A, this compound increased H3K4me3 levels and decreased cell proliferation over five days, further supporting its role as an effective inhibitor in specific cancer contexts .

Mechanistic Insights

The ability of this compound to alter methylation states correlates with its impact on cell proliferation. The compound's selective inhibition of KDM5A leads to reduced drug tolerance in EGFR-mutant lung cancer cells treated with gefitinib and HER2+ breast cancer cells treated with trastuzumab, suggesting that it may play a role in overcoming resistance mechanisms associated with these treatments .

Case Study 1: Impact on Drug Resistance

In a study focusing on EGFR-mutant lung cancer cells, this compound was shown to prevent the emergence of drug-tolerant cells when combined with gefitinib treatment. This finding underscores the potential of this compound not only as a standalone treatment but also as an adjunct therapy to enhance the efficacy of existing drugs .

Case Study 2: Differential Effects Across Cancer Types

The varied responses observed between HeLa and MCF7 cells illustrate the necessity for personalized approaches in cancer therapy. While this compound effectively inhibits proliferation in KDM5A-dependent contexts, its lack of effect on MCF7 cells indicates that not all cancers may benefit from this inhibitor .

Research Findings Summary Table

| Cell Line | Effect of this compound | H3K4me3 Levels | Proliferation Impact | Notes |

|---|---|---|---|---|

| HeLa | Significant | Increased | Reduced | Effective KDM5A inhibition |

| MCF7 | Minimal | No change | No impact | Not dependent on KDM5A |

| ZR-75-1 | Significant | Increased | Reduced | Amplified KDM5A |

| MDA-MB-231 | Minor | Slight increase | Minor decrease | Limited sensitivity |

属性

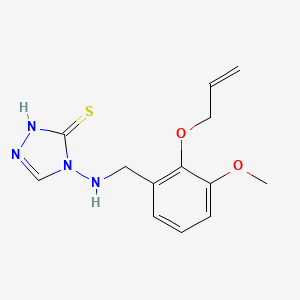

IUPAC Name |

4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-3-7-19-12-10(5-4-6-11(12)18-2)8-15-17-9-14-16-13(17)20/h3-6,9,15H,1,7-8H2,2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJCZZWENDYDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC=C)CNN2C=NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326169 | |

| Record name | 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804769 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

708991-09-7 | |

| Record name | 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。